REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][CH:3]=1.C(Cl)(=O)C.[I-:17].[Na+]>C(#N)C>[I:17][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC(=C1C(=O)OC)C
|
Name
|
|
Quantity
|
3.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
by adding saturated potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (250 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=NC(=C1C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.22 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |